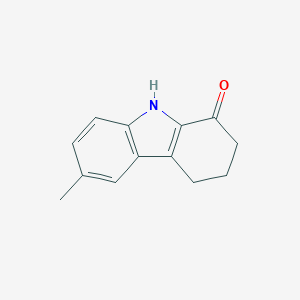
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Cat. No. B181066
Key on ui cas rn:
3449-48-7
M. Wt: 199.25 g/mol
InChI Key: ITWUGZSJDMBOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04258043
Procedure details


100 g. (0.5 mole) of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one and 500 ml. (4 mole) of ethylene chloride are stirred together with 500 ml. of aqueous sodium hydroxide solution (30% strength) and 4.25 g. (12.5 m moles) of tetrabutylammoniumhydrogen sulfate for 20 hours at 20° to 30° C. Working up is done according to the procedure given in Example 1. 112 g. (=86% of the theoretical) of 6-methyl-9-(2-chloroethyl)-1,2,3,4-tetrahydrocarbazol-1-one (melting at 108° C.) are thus obtained.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1.[CH2:16](Cl)[CH2:17][Cl:18].[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:16][CH2:17][Cl:18])[C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=3CCCC(C3NC2=CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2C=3CCCC(C3N(C2=CC1)CCCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
